N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide
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Overview
Description
N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide is an organic compound that features both a nitrile and a nitro functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide typically involves the cyanoacetylation of amines. One common method is the reaction of 4-nitroaniline with cyanoacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide and a catalyst like 4-N,N-dimethylaminopyridine in a solvent such as dimethylformamide . The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free methods or green chemistry approaches may be employed to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Condensation: Aldehydes or ketones, often in the presence of an acid or base catalyst.
Major Products Formed
Reduction: 4-amino-N-[4-(cyanomethyl)phenyl]benzamide.
Substitution: Various amide or ester derivatives.
Condensation: Imines or other condensation products.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrile and nitro groups can participate in various interactions, including hydrogen bonding and electrostatic interactions, which contribute to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[4-(cyanomethyl)phenyl]-4-chlorobenzamide: Similar structure but with a chlorine atom instead of a nitro group.
N-[4-(cyanomethyl)phenyl]-4-(1-piperidinyl)benzamide: Contains a piperidine ring instead of a nitro group.
Uniqueness
N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide is unique due to the presence of both nitrile and nitro functional groups, which confer distinct chemical reactivity and potential biological activity. The combination of these groups allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c16-10-9-11-1-5-13(6-2-11)17-15(19)12-3-7-14(8-4-12)18(20)21/h1-8H,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAPATHRANATHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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